N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound notable for its intriguing structural configuration, characterized by a cycloheptyl ring, a tetrahydroquinoline moiety, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves a multi-step synthetic route. The process begins with the formation of the core tetrahydroquinoline structure through a Pictet-Spengler reaction. The oxalamide functional group is introduced through subsequent amide coupling reactions, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Cycloheptyl amine is then reacted with the intermediate to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Solvent selection, temperature, and reagent concentration are optimized to ensure efficient production and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions at the cycloheptyl moiety, forming corresponding ketones or alcohols.
Reduction: : Reduction reactions primarily target the oxalamide group, potentially converting it into an amine derivative.
Substitution: : The tetrahydroquinoline ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation can yield ketones or alcohols depending on the specific conditions.
Reduction leads to amine derivatives.
Substitution results in modified tetrahydroquinoline rings with various functional groups.
Scientific Research Applications
Chemistry: : Used as a precursor for complex organic synthesis and in the study of reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses in treating various diseases.
Industry: : Employed in the development of novel materials with specific chemical properties.
Mechanism of Action
The biological activity of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzymatic function. The compound's structure enables it to interact with multiple pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide
N1-cyclohexyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide
Uniqueness
What sets N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide apart from its analogs is the inclusion of the pyrrolo[3,2,1-ij]quinoline scaffold, which imparts unique pharmacological properties and enhances binding affinity to specific molecular targets.
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-17-12-14-11-16(10-13-6-5-9-23(17)18(13)14)22-20(26)19(25)21-15-7-3-1-2-4-8-15/h10-11,15H,1-9,12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTCHZSIBKNQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.